Regiochemical Differentiation: 3,4-Dimethylbenzoyl vs. 3,5-Dimethylbenzoyl Isomer
The target compound (CAS 1798454-21-3) bears a 3,4-dimethylbenzoyl group on the pyrrolidine nitrogen, distinguishing it from its closest commercially available analog, 5-[1-(3,5-dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1791409-00-1), which carries a 3,5-dimethylbenzoyl isomer . Although direct head-to-head biological data for these two specific compounds are not publicly available, structure-activity relationship (SAR) studies on related 1,2,4-oxadiazole/pyrrolidine hybrids demonstrate that the position of methyl substituents on the benzoyl ring systematically modulates inhibitory potency. For example, compound 16 in Frejat et al. (2022) achieved an IC50 of 120 nM against E. coli DNA gyrase and an MIC of 24 ng/mL against S. aureus, while other derivatives with modified aryl groups showed IC50 values ranging from 180 to >1000 nM [1]. The 3,4-dimethyl substitution pattern presents a distinct electronic and steric environment that is expected to yield a unique biological profile compared to the 3,5-isomer.
| Evidence Dimension | Benzoyl substitution regiochemistry (3,4-dimethyl vs. 3,5-dimethyl) |
|---|---|
| Target Compound Data | 3,4-dimethylbenzoyl substitution (CAS 1798454-21-3); InChI Key: FQKALOFOWPDTED-UHFFFAOYSA-N |
| Comparator Or Baseline | 3,5-dimethylbenzoyl isomer (CAS 1791409-00-1); InChI Key: ULSMZHKCZKAHAV-UHFFFAOYSA-N |
| Quantified Difference | Regiochemical isomerism: methyl groups at positions 3,4 vs. 3,5 on the benzoyl ring. Quantitative SAR data for these exact compounds are not yet reported in public literature. |
| Conditions | Structural comparison based on vendor catalog entries and InChI Key verification. |
Why This Matters
Regiochemical isomerism at the benzoyl position is a critical determinant of target binding affinity in this scaffold class, making CAS 1798454-21-3 an essential comparator for SAR studies where the 3,4-substitution pattern is hypothesized to confer selectivity or potency advantages.
- [1] Frejat FOA, Cao Y, Zhai H, Abdel-Aziz SA, Gomaa HAM, Youssif BGM, Wu C. New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity. Arch Pharm (Weinheim). 2022 Jul;355(7):e2100516. DOI: 10.1002/ardp.202100516. PMID: 35363388. View Source
